3-[(3,4-Dichlorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid
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Overview
Description
3-[(3,4-Dichlorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid is an organic compound characterized by the presence of dichlorobenzoyl and nitrophenyl groups attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-Dichlorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid typically involves the following steps:
Formation of the Dichlorobenzoyl Intermediate: The initial step involves the reaction of 3,4-dichlorobenzoyl chloride with an appropriate amine to form the dichlorobenzoyl intermediate.
Coupling with Nitrophenyl Propanoic Acid: The intermediate is then coupled with 3-nitrophenylpropanoic acid under suitable conditions, often using a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-Dichlorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products
Oxidation: Formation of corresponding nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
3-[(3,4-Dichlorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(3,4-Dichlorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting Cellular Processes: Affecting cellular processes such as protein synthesis and cell division.
Comparison with Similar Compounds
Similar Compounds
3-(4-Aminophenyl)propanoic acid: Similar in structure but lacks the dichlorobenzoyl and nitrophenyl groups.
3-Amino-3-(3,4-dimethoxyphenyl)propionic acid: Contains methoxy groups instead of nitro and dichloro groups.
3-Amino-3-(4-hydroxyphenyl)propanoic acid: Contains a hydroxy group instead of nitro and dichloro groups.
Uniqueness
3-[(3,4-Dichlorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid is unique due to the presence of both dichlorobenzoyl and nitrophenyl groups, which confer distinct chemical properties and potential biological activities not observed in similar compounds.
Properties
Molecular Formula |
C16H12Cl2N2O5 |
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Molecular Weight |
383.2 g/mol |
IUPAC Name |
3-[(3,4-dichlorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C16H12Cl2N2O5/c17-12-5-4-10(7-13(12)18)16(23)19-14(8-15(21)22)9-2-1-3-11(6-9)20(24)25/h1-7,14H,8H2,(H,19,23)(H,21,22) |
InChI Key |
UMNBJFXCWKIOBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(CC(=O)O)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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